molecular formula C8H13ClO3 B13018671 Methyl 3-chloro-5-methyl-2-oxohexanoate

Methyl 3-chloro-5-methyl-2-oxohexanoate

Cat. No.: B13018671
M. Wt: 192.64 g/mol
InChI Key: AZQMXPBRCZPRMH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methyl-2-oxohexanoate is a branched-chain methyl ester characterized by a ketone group at position 2, a chlorine substituent at position 3, and a methyl group at position 5. Its molecular formula is inferred as C₉H₁₃ClO₃, based on structural analogs such as Ethyl 5-methyl-2-(1-methylethyl)-3-oxohexanoate (C₁₂H₂₂O₃) . Limited direct data exist for this compound, but its properties can be extrapolated from structurally related esters.

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

methyl 3-chloro-5-methyl-2-oxohexanoate

InChI

InChI=1S/C8H13ClO3/c1-5(2)4-6(9)7(10)8(11)12-3/h5-6H,4H2,1-3H3

InChI Key

AZQMXPBRCZPRMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 5-methyl-2-oxohexanoate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-methyl-2-oxohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.

Major Products:

    Substitution: Formation of substituted derivatives such as amides, ethers, or thioethers.

    Reduction: Formation of methyl 3-chloro-5-methyl-2-hydroxyhexanoate.

    Oxidation: Formation of methyl 3-chloro-5-methyl-2-oxohexanoic acid.

Scientific Research Applications

Methyl 3-chloro-5-methyl-2-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methyl-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxo group can undergo reduction or oxidation, altering the compound’s reactivity and biological activity. These transformations enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs:

Ethyl 5-Methyl-2-(1-Methylethyl)-3-Oxohexanoate (C₁₂H₂₂O₃) Structural differences: Ethyl ester (vs. methyl), isopropyl group at position 2 (vs. chlorine). Higher molecular weight (214.3 g/mol) due to ethyl and isopropyl substituents. Lower polarity due to lack of electronegative chlorine.

Methyl Salicylate (C₈H₈O₃)

  • Aromatic ester with a hydroxyl group; structurally distinct but shares the methyl ester functional group.
  • Higher boiling point (222–223°C) due to aromatic stabilization.

Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂)

  • Diterpene-derived methyl ester with a fused ring system.
  • Larger molecular size and lower volatility compared to the target compound.

Physical and Chemical Properties

Property Methyl 3-Chloro-5-Methyl-2-Oxohexanoate* Ethyl 5-Methyl-2-(1-Methylethyl)-3-Oxohexanoate Methyl Salicylate
Molecular Formula C₉H₁₃ClO₃ C₁₂H₂₂O₃ C₈H₈O₃
Molecular Weight (g/mol) ~210.65 214.3 152.15
Density (g/cm³) ~1.2 (estimated) 0.9284 @ 20°C 1.174 @ 25°C
Boiling Point (°C) N/A N/A 222–223
Solubility Moderate in polar solvents Low in water; soluble in organic solvents Low in water
Key Applications Synthetic intermediates Flavor/fragrance industry Pharmaceuticals, dyes

Research Findings

  • Reactivity: The chlorine atom in this compound increases electrophilicity at the α-carbon, enhancing susceptibility to nucleophilic substitution compared to non-halogenated esters like Ethyl 5-methyl-2-(1-methylethyl)-3-oxohexanoate .
  • Analytical Behavior: Gas chromatography (GC) retention times for methyl esters vary with substituents. Chlorinated esters (e.g., the target compound) exhibit longer retention times than non-polar analogs like sandaracopimaric acid methyl ester due to increased polarity .
  • Stability : Methyl salicylate’s aromatic structure provides thermal stability (boiling point >220°C), whereas linear esters like the target compound likely degrade at lower temperatures .

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